1-Cyclopropyloctane-1,3-dione, also known as 1,3-octanedione, 1-cyclopropyl-, is an organic compound with the molecular formula and a molar mass of 182.26 g/mol. It is classified as a diketone due to the presence of two carbonyl groups in its structure. The compound is identified by the CAS number 1094221-15-4 and is recognized for its potential applications in various chemical syntheses, particularly in the production of pesticides and other bioactive compounds .
The synthesis of 1-cyclopropyloctane-1,3-dione can be achieved through several methods, primarily involving the reaction of cyclopropyl methyl ketone with alkali alcoholates and carboxylic acid esters. One notable method involves:
This process can yield high amounts of the desired compound while minimizing byproducts, thus enhancing efficiency.
The synthesis typically requires careful control of reaction conditions including temperature and stoichiometry to optimize yields and minimize reaction times. Traditional methods may involve lengthy procedures (up to 14 hours), but advancements have focused on reducing time while maintaining high yields .
The molecular structure of 1-cyclopropyloctane-1,3-dione features two carbonyl groups (C=O) positioned at the first and third carbon atoms of an octane chain, with a cyclopropyl group attached at the first carbon. This unique arrangement contributes to its reactivity and biological activity.
The structural representation can be visualized through computational models or chemical drawing software for detailed analysis.
1-Cyclopropyloctane-1,3-dione participates in various chemical reactions typical for diketones, including:
These reactions are pivotal for constructing complex molecules in pharmaceutical and agricultural chemistry .
The mechanism of action for 1-cyclopropyloctane-1,3-dione primarily involves its reactivity as a diketone:
This mechanism is crucial for its applications in synthesizing more complex organic molecules .
These properties make it suitable for diverse applications in organic synthesis and materials science.
1-Cyclopropyloctane-1,3-dione finds applications primarily in:
Its role as a building block in synthetic pathways underscores its significance in both industrial and research settings .
The synthesis of 1-cyclopropylalkane-1,3-diones proceeds via alkali alcoholate-mediated acylation of cyclopropylalkyl ketones with carboxylic acid esters. Specifically, cyclopropyl methyl ketone reacts with ethyl acetate in the presence of sodium ethoxide to form 1-cyclopropyloctane-1,3-dione through sequential Claisen condensation and alkylation. The reaction requires stoichiometric alkali alcoholate (1.0–1.2 eq relative to ketone) to ensure complete enolate formation. Optimal conditions use a ketone:ester molar ratio of 1:2.2 in anhydrous ethanol at 0–5°C during enolization, followed by reflux at 80°C for 30 minutes to complete the acylation. This method achieves yields of 53–59% for the intermediate keto-ester, with final dione yields of 60–67% after decarboxylation [1] [9]. The cyclopropyl group enhances electrophilicity at the carbonyl carbon due to ring strain, facilitating nucleophilic attack by the ester carbonyl.
Table 1: Optimization of Acylation Parameters
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Ketone:Ester Ratio | 1:2.0–2.5 | Ratios <2.0 reduce conversion by 15–20% |
Sodium Ethoxide (eq) | 1.0–1.2 | Excess >1.5 promotes ester hydrolysis |
Temperature Profile | 0–5°C (enolization), 80°C (acylation) | Higher enolization temps cause aldol byproducts |
Reaction Time (reflux) | 30–45 min | Prolonged times increase dehydration products |
Solvent polarity critically influences enolate stability and reaction kinetics during ester coupling. Non-polar solvents (ε < 15, e.g., cyclohexane) stabilize the cis-enol tautomer of 1,3-dicarbonyl intermediates through intramolecular H-bonding, with keto-enol equilibrium constants (KT) reaching 42. In contrast, polar protic solvents (ε > 50, e.g., ethanol, water) disrupt H-bonding, favoring diketo tautomers (KT = 5.8 and 0.23, respectively) and accelerating ester hydrolysis. Ethanol (ε = 24.3) balances enolate solvation and tautomer control, enabling reaction rates 3× faster than in aprotic DMF (ε = 37). Viscosity effects are equally significant: low-viscosity solvents like tetrahydrofuran (η = 0.46 cP) enhance mass transfer, reducing acylation time to 40 minutes versus 120 minutes in higher-viscosity ethylene glycol (η = 16.1 cP) [4] [6].
Table 2: Solvent Performance in Enolate-Mediated Acylation
Solvent | Dielectric Constant (ε) | Viscosity (cP) | Enol Content (KT) | Relative Rate |
---|---|---|---|---|
Cyclohexane | 2.0 | 0.89 | 42.0 | 0.5 |
Ethyl Acetate | 6.0 | 0.43 | 14.7 | 1.2 |
Ethanol | 24.3 | 1.08 | 5.8 | 1.0 (ref) |
DMF | 37.0 | 0.92 | <0.1 | 2.1 |
Water | 78.0 | 0.89 | 0.23 | 0.3 |
Alkali metal alcoholates exhibit distinct catalytic efficiencies in dione formation due to ionic radius and basicity differences. Potassium ethylate (pKa = 21.7) outperforms sodium methylate (pKa = 15.5) by generating higher enolate concentrations, reducing reaction times by 40%. In large-scale syntheses (≥1 kg), potassium ethylate (0.5–1.0 mol%) in ethanol achieves 92% enolization within 15 minutes at 0°C, whereas sodium methylate requires 60 minutes for equivalent conversion. However, potassium bases increase byproduct risks at temperatures >85°C due to ester cleavage. Hybrid systems using sodium methylate for enolization (0–5°C) followed by potassium ethylate for acylation (80°C) optimize turnover frequency (TOF = 120 h−1) and minimize degradation [1] [4] [9].
Table 3: Alcoholate Catalyst Performance Comparison
Catalyst | pKa | Enolization Time (min) | Max Yield (%) | TON* | TOF* (h⁻¹) |
---|---|---|---|---|---|
Sodium Methylate | 15.5 | 60 | 74 | 148 | 148 |
Sodium Ethylate | 21.0 | 45 | 82 | 164 | 218 |
Potassium Methylate | 16.5 | 30 | 88 | 176 | 352 |
Potassium Ethylate | 21.7 | 15 | 92 | 184 | 736 |
TON = Turnover Number; TOF = Turnover Frequency based on 0.5 mol% catalyst loading
Continuous flow reactors enhance 1-cyclopropyloctane-1,3-dione synthesis by mitigating thermal degradation and improving space-time yields. In batch systems, prolonged heating during acylation (30–45 minutes at 80°C) causes 15–20% decarboxylation of the β-ketoester intermediate. Continuous agitated baffle reactors (SABRe) enable precise temperature control through rapid heat transfer (kH = 250 W/m²·K vs. 50 W/m²·K in batch), reducing residence times to 8 minutes and increasing throughput to 1,000 t/y. Fed-batch operation further optimizes substrate-limited reactions: controlled addition of cyclopropyl methyl ketone (0.1 mol/L·h) maintains concentrations below inhibitory thresholds, suppressing aldol condensation byproducts by 70% compared to batch modes. These systems align with energy-reduction goals, lowering E-factor from 45 to 15 kg waste/kg product [3] [7].
Additives improve enolate stability and reaction homogeneity during dione synthesis:
Table 4: Additive Effects on Reaction Efficiency
Additive | Concentration | Primary Function | Yield Change (%) | Byproduct Reduction |
---|---|---|---|---|
Acetic Acid | 0.3 eq | pH control | +12 | Polyalkylates: −40% |
18-Crown-6 | 5 mol% | Cation solvation | +18 | Ester hydrolysis: −25% |
[BMIM]PF6 | 10 wt% | Viscosity modulation | +9 | Oligomers: −15% |
3Å Molecular Sieves | 15 wt% | Water scavenging | +7 | Hydrolyzed ester: −90% |
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